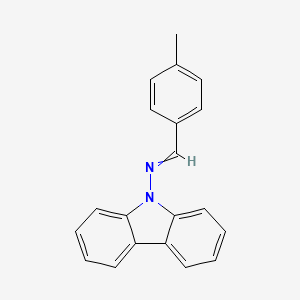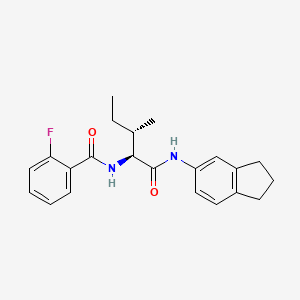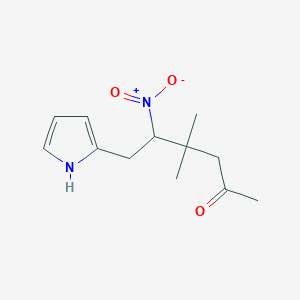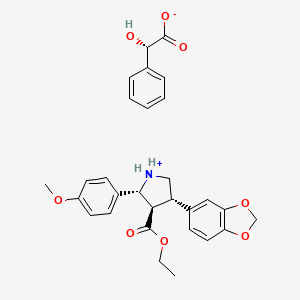![molecular formula C13H13ClO3 B15165392 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- CAS No. 485402-79-7](/img/structure/B15165392.png)
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-: is an organic compound with a complex structure that includes a butenone backbone, an acetyloxy group, and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- typically involves the reaction of 3-buten-2-one with 4-chlorobenzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the butenone moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy and chlorophenyl groups can participate in substitution reactions. For example, nucleophilic substitution can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity against various diseases and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the chlorophenyl group can interact with aromatic receptors. The butenone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
相似化合物的比较
- 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-bromophenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-fluorophenyl)methyl]-
Comparison: Compared to its analogs, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
485402-79-7 |
|---|---|
分子式 |
C13H13ClO3 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
[1-(4-chlorophenyl)-2-methylidene-3-oxobutyl] acetate |
InChI |
InChI=1S/C13H13ClO3/c1-8(9(2)15)13(17-10(3)16)11-4-6-12(14)7-5-11/h4-7,13H,1H2,2-3H3 |
InChI 键 |
PZLZXQFYJURPRO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)

![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)

![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)


